molecular formula C11H11ClN2O3S3 B6426810 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole CAS No. 2198916-60-6

2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole

Cat. No.: B6426810
CAS No.: 2198916-60-6
M. Wt: 350.9 g/mol
InChI Key: AZQSLIMPGILVSC-UHFFFAOYSA-N
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Description

2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidine ring, and a chlorothiophene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the chlorothiophene derivative, followed by the formation of the pyrrolidine ring. The final step involves the coupling of the thiazole ring with the pyrrolidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
  • 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine

Uniqueness

2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole stands out due to its thiazole ring, which imparts unique electronic and steric properties. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S3/c12-9-1-2-10(19-9)20(15,16)14-5-3-8(7-14)17-11-13-4-6-18-11/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQSLIMPGILVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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